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Executive Summary
The term "Euparin" presents a notable ambiguity in scientific literature, referring to two distinct

molecular entities with disparate roles in cellular pathways. The first is a naturally occurring

benzofuran derivative with demonstrated antioxidant, antiviral, and neuromodulatory properties.

The second is a brand name for heparin or its derivatives, such as low-molecular-weight

heparin (LMWH), which are widely used anticoagulants with significant, pleiotropic effects on

inflammation, cancer progression, and immune responses. This technical guide provides a

comprehensive overview of the core cellular mechanisms of action for both of these

compounds, presenting quantitative data, detailed experimental protocols, and visual diagrams

of the signaling pathways involved to aid researchers in their respective fields.

Part 1: Euparin, the Benzofuran Compound
Euparin (1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)ethanone) is a natural product isolated

from various plants, including those of the Eupatorium genus. Research has highlighted its

potential therapeutic effects, stemming from its influence on several key cellular pathways.
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Euparin has demonstrated antidepressant-like activity in preclinical models, and its mechanism

is linked to the modulation of the SAT1/NMDAR2B/BDNF signaling pathway in the brain.[1][2]

[3]

In a Chronic Unpredictable Mild Stress (CUMS) mouse model of depression, euparin
administration (at doses of 8, 16, and 32 mg/kg) reversed the stress-induced downregulation of

key proteins in the frontal cortex and hippocampus.[1][2][3] This pathway involves the interplay

between polyamine metabolism and neurotrophic factor signaling. Spermidine/Spermine N1-

Acetyltransferase 1 (SAT1) is a rate-limiting enzyme in polyamine catabolism. Its activity

influences the function of the N-methyl-D-aspartate receptor subtype 2B (NMDAR2B), which in

turn can modulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical

regulator of neuronal survival and synaptic plasticity. Euparin treatment was found to restore

the decreased expression of SAT1, NMDAR2B, and BDNF, suggesting a restorative effect on

this neuroprotective pathway.[1][2]
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Euparin's effect on the SAT1/NMDAR2B/BDNF pathway.

Antiviral Activity
Euparin has shown potent antiviral activity, particularly against poliovirus serotypes 1, 2, and 3.

[4][5][6] Its mechanism of action appears to target the early stages of the viral replication cycle.

Studies have demonstrated that euparin does not exert a direct virucidal effect, nor does it act

by pre-protecting the host cells. Instead, its inhibitory action takes place during the initial

phases of infection, from virus adsorption up to the first 20 minutes post-infection.[4][5]
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Enzyme Inhibition and Antioxidant Activity
Derivatives of euparin have been synthesized and evaluated as dual inhibitors of α-

glucosidase and protein tyrosine phosphatase 1B (PTP1B), two important targets in the

management of type 2 diabetes.[7][8] Additionally, euparin itself is recognized as a reactive

oxygen species (ROS) inhibitor.[3]

Quantitative Data Summary for Euparin (Benzofuran)
Target/Activ
ity

Compound Metric Value
Cell
Line/Syste
m

Reference(s
)

Antiviral Euparin EC50 0.47 µg/mL
Vero

(Poliovirus 1)
[4]

Euparin EC50 0.12 µg/mL
Vero

(Poliovirus 2)
[4]

Euparin EC50 0.15 µg/mL
Vero

(Poliovirus 3)
[4]

Enzyme

Inhibition

Euparin

Derivative 12
IC50 39.77 µM α-glucosidase [7][8]

Euparin

Derivative 12
IC50 39.31 µM PTP1B [7][8]

Euparin

Derivative 15
IC50 9.02 µM α-glucosidase [7][8]

Euparin

Derivative 15
IC50 3.47 µM PTP1B [7][8]

Key Experimental Protocols
The Chronic Unpredictable Mild Stress (CUMS) model is used to induce depression-like

behaviors in rodents. The protocol involves exposing mice to a series of varied, mild stressors

over several weeks.

Animal Model: Male Kunming mice.
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Stressors: Include food and water deprivation, cage tilt, soiled cage, overnight illumination,

and restraint stress. The stressors are applied randomly and continuously for a period of 5

weeks.

Treatment: Euparin (8, 16, or 32 mg/kg) or a control vehicle is administered orally once daily

during the final weeks of the CUMS protocol.

Behavioral Assessment: Depression-like behavior is assessed using tests such as the

Sucrose Preference Test (anhedonia) and the Forced Swim Test (behavioral despair).

Biochemical Analysis: After behavioral testing, brain tissues (frontal cortex and

hippocampus) are collected for analysis of monoamine neurotransmitters (by HPLC), and

protein expression levels of SAT1, NMDAR2B, and BDNF (by Western blot).[1][2]

Tissue Preparation: Brain tissues are homogenized in RIPA lysis buffer containing protease

and phosphatase inhibitors.

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

Electrophoresis and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by

SDS-PAGE and transferred to a PVDF membrane.

Immunoblotting: Membranes are blocked with 5% non-fat milk in TBST for 1 hour, then

incubated overnight at 4°C with primary antibodies against SAT1, NMDAR2B, BDNF, and a

loading control (e.g., β-actin).

Detection: After washing, membranes are incubated with HRP-conjugated secondary

antibodies for 1 hour. Protein bands are visualized using an enhanced chemiluminescence

(ECL) detection system. Band intensities are quantified using densitometry software.[1]

Cell Culture: Vero cells are seeded in 6-well plates to form a confluent monolayer.

Infection: Cell monolayers are infected with a known titer of poliovirus (e.g., 100 plaque-

forming units) in the presence of serial dilutions of euparin.

Overlay: After a 1-hour adsorption period, the virus-drug mixture is removed, and cells are

overlaid with a medium containing 1% agarose and the corresponding concentration of
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euparin.

Incubation and Staining: Plates are incubated for 48-72 hours until plaques are visible. The

cell monolayer is then fixed and stained with a solution like crystal violet to visualize the

plaques.

Quantification: The number of plaques in each well is counted. The EC50 is calculated as the

concentration of euparin that reduces the number of plaques by 50% compared to the virus

control.[4][5]

Part 2: Euparin as a Heparin-Like Anticoagulant
"Euparin" is also a trade name for heparin or low-molecular-weight heparins (LMWHs). These

sulfated glycosaminoglycans are primarily known for their anticoagulant properties but also

exert significant influence on other cellular pathways related to inflammation and cancer.

Primary Anticoagulant Mechanism of Action
Heparin's main function is to act as a potent anticoagulant. It does not have intrinsic enzymatic

activity but functions by binding to and activating antithrombin III (ATIII), a natural inhibitor of

several coagulation proteases. This binding induces a conformational change in ATIII,

accelerating its ability to inactivate key clotting factors, most notably Thrombin (Factor IIa) and

Factor Xa, by approximately 1000-fold. The inhibition of Factor Xa prevents the conversion of

prothrombin to thrombin, and the direct inhibition of thrombin prevents the conversion of

fibrinogen to fibrin, the final step in clot formation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.benchchem.com/product/b158306?utm_src=pdf-body
https://www.benchchem.com/product/b158306?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23956770/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3730360/
https://www.benchchem.com/product/b158306?utm_src=pdf-body
https://www.benchchem.com/product/b158306?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heparin

Antithrombin III
(ATIII)

Binds to

Activated
ATIII Complex

Conformational
Change

Factor Xa

Inactivates

Thrombin
(Factor IIa)

InactivatesProthrombin
(Factor II)

 

Fibrinogen

Fibrin Clot

Click to download full resolution via product page

Anticoagulant mechanism of Heparin via ATIII activation.

Anti-Inflammatory Pathways
Beyond anticoagulation, heparin possesses significant anti-inflammatory properties. It can

modulate inflammatory responses through several mechanisms:
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Inhibition of Leukocyte ROS Generation: Heparin has been shown to inhibit the generation of

reactive oxygen species (ROS) by polymorphonuclear (PMNL) and mononuclear (MNC)

leukocytes.[9] In human subjects, intravenous administration of heparin led to a significant

reduction in ROS production by these cells.[9]

Modulation of NF-κB Signaling: Heparin can suppress inflammatory signaling by inhibiting

the activation of the transcription factor NF-κB.[10][11][12] In lipopolysaccharide (LPS)-

stimulated endothelial cells, unfractionated heparin (UFH) inhibits the degradation of IκB-α,

thereby preventing the nuclear translocation of the NF-κB p65 subunit and subsequent

expression of pro-inflammatory cytokines like IL-6 and IL-8.[13]
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Heparin's inhibition of the NF-κB inflammatory pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/product/b158306?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anti-Cancer and Anti-Metastatic Pathways
Heparin and its derivatives exhibit anti-cancer properties that are largely independent of their

anticoagulant effects. These activities interfere with tumor growth, angiogenesis, and

metastasis.

Inhibition of Selectin-Mediated Adhesion: A critical step in metastasis is the adhesion of

circulating tumor cells to platelets and the vascular endothelium. This process is often

mediated by P-selectin and L-selectin. Heparin can bind to these selectins, thereby blocking

the interaction between cancer cells and platelets/endothelial cells, which inhibits the

formation of microthrombi and subsequent metastatic colonization.[14][15][16][17]

Anti-Angiogenesis: Heparin can inhibit angiogenesis (the formation of new blood vessels),

which is essential for tumor growth. It achieves this by binding to and sequestering pro-

angiogenic growth factors like VEGF and bFGF, preventing them from interacting with their

receptors on endothelial cells.[18]

Quantitative Data Summary for Heparin
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Target/Activ
ity

Compound Metric Value Cell/System
Reference(s
)

ROS

Inhibition

Heparin

(10,000 U,

IV)

Max Inhibition 57.3 ± 19%
Human

PMNs
[9]

Heparin

(10,000 U,

IV)

Max Inhibition 56.4 ± 11%
Human

MNCs
[9]

Cell Adhesion

Dalteparin,

Enoxaparin,

UFH

Inhibition Effective

NB4 leukemic

cells to

HUVEC/HME

C-1

[18]

Angiogenesis

Enoxaparin,

Dalteparin,

UFH

Inhibition
Complete at

1 IU/mL

HUVEC

Proliferation

(VEGF-

induced)

[18]

Cytokine

Release
Enoxaparin Inhibition >48%

PHA-

stimulated

human

PBMCs (IL-4,

IL-5, IL-13,

TNF-α)

[19]

Key Experimental Protocols
Sample Collection: Whole blood is collected from subjects before and at various time points

after intravenous heparin administration.

Cell Separation: Polymorphonuclear (PMNL) and mononuclear (MNC) leukocytes are

separated by density gradient centrifugation.

ROS Measurement: ROS production is measured using a luminol-amplified

chemiluminescence assay. Cells are incubated with luminol and a stimulus (e.g., phorbol
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myristate acetate, PMA). The light emitted from the oxidation of luminol by ROS is measured

over time using a luminometer.

Quantification: The total chemiluminescence (area under the curve) is calculated and

expressed as a percentage of the baseline (pre-heparin) value.[9][20]

Substrate Preparation: A monolayer of activated platelets or endothelial cells (e.g., HUVECs)

is prepared on a culture plate or the surface of a flow chamber.

Cell Perfusion: A suspension of fluorescently labeled cancer cells (e.g., non-small cell lung

cancer cells) is perfused over the monolayer at a defined shear stress to mimic blood flow.

The perfusion medium may contain various concentrations of heparin or its derivatives.

Imaging and Quantification: After perfusion for a set time, non-adherent cells are washed

away. The number of adherent cancer cells is quantified by counting them in several

microscopic fields of view. The percentage of inhibition is calculated relative to the control

group without heparin.[21]

Matrix Preparation: A 96-well plate is coated with a basement membrane extract (BME),

such as Matrigel, and allowed to solidify at 37°C.

Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the BME layer in a basal

medium containing the substance to be tested (e.g., heparin, VEGF as a positive control).

Incubation: The plate is incubated for 4-18 hours to allow the endothelial cells to form

capillary-like tubular structures.

Visualization and Quantification: The formation of tubes is observed and photographed using

a microscope. The extent of angiogenesis can be quantified by measuring parameters such

as the total tube length, number of branch points, and total area covered by tubes using

image analysis software.[22][23][24][25]

Conclusion
The dual identity of "Euparin" necessitates careful contextual evaluation by researchers. As a

benzofuran natural product, euparin demonstrates compelling bioactivity in the central nervous

system and as an antiviral agent, with mechanisms centered on neurotrophic pathways and
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early-stage viral replication. As a brand name for heparin, its well-established anticoagulant

function is complemented by significant roles in modulating fundamental cellular processes like

inflammation and cancer metastasis through pathways involving NF-κB and selectin-mediated

adhesion. This guide provides the foundational technical details for both compounds, offering a

clear, data-driven resource to support further investigation and drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Antidepressant Activity of Euparin: Involvement of Monoaminergic Neurotransmitters and
SAT1/NMDAR2B/BDNF Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Antidepressant Activity of Euparin: Involvement of Monoaminergic Neurotransmitters and
SAT1/NMDAR2B /BDNF Signal Pathway [jstage.jst.go.jp]

3. Antidepressant Activity of Euparin: Involvement of Monoaminergic Neurotransmitters and
SAT1/NMDAR2B/BDNF Signal Pathway [jstage.jst.go.jp]

4. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin
as an Active Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Antipoliovirus Activity of the Organic Extract of Eupatorium buniifolium: Isolation of Euparin
as an Active Compound - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. Synthesis and inhibitory activity of euparin derivatives as potential dual inhibitors against
α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. Heparin inhibits reactive oxygen species generation by polymorphonuclear and
mononuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Frontiers | Low Molecular Weight Heparin Improves the Inflammatory State of Acute
Sinusitis Rats Through Inhibiting the TLR4-MyD88-NF-κB Signaling Pathway [frontiersin.org]

11. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b158306?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/32788507/
https://pubmed.ncbi.nlm.nih.gov/32788507/
https://www.jstage.jst.go.jp/article/bpb/advpub/0/advpub_b20-00093/_article/-char/en
https://www.jstage.jst.go.jp/article/bpb/advpub/0/advpub_b20-00093/_article/-char/en
https://www.jstage.jst.go.jp/article/bpb/43/10/43_b20-00093/_html/-char/en
https://www.jstage.jst.go.jp/article/bpb/43/10/43_b20-00093/_html/-char/en
https://pubmed.ncbi.nlm.nih.gov/23956770/
https://pubmed.ncbi.nlm.nih.gov/23956770/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3730360/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3730360/
https://www.researchgate.net/publication/255976972_Antipoliovirus_Activity_of_the_Organic_Extract_of_Eupatorium_buniifolium_Isolation_of_Euparin_as_an_Active_Compound
https://www.researchgate.net/publication/371836567_Synthesis_and_inhibitory_activity_of_euparin_derivatives_as_potential_dual_inhibitors_against_a-glucosidase_and_protein_tyrosine_phosphatase_1B_PTP1B
https://pubmed.ncbi.nlm.nih.gov/37364700/
https://pubmed.ncbi.nlm.nih.gov/37364700/
https://pubmed.ncbi.nlm.nih.gov/37364700/
https://pubmed.ncbi.nlm.nih.gov/10632466/
https://pubmed.ncbi.nlm.nih.gov/10632466/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.726630/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.726630/full
https://www.researchgate.net/figure/Heparin-directly-inhibited-NF-kB-DNA-binding-activity-in-vitro-without-affecting-nuclear_fig2_40454015
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. mdpi.com [mdpi.com]

13. Different signaling pathways involved in the anti-inflammatory effects of unfractionated
heparin on lipopolysaccharide-stimulated human endothelial cells - PMC
[pmc.ncbi.nlm.nih.gov]

14. Cancer Cell Adhesion and Metastasis: Selectins, Integrins, and the Inhibitory Potential of
Heparins - PMC [pmc.ncbi.nlm.nih.gov]

15. The anti-cancer properties of heparin and its derivatives: a review and prospect - PMC
[pmc.ncbi.nlm.nih.gov]

16. Heparin attenuates metastasis mainly due to inhibition of P- and L-selectin, but non-
anticoagulant heparins can have additional effects - PubMed [pubmed.ncbi.nlm.nih.gov]

17. cmm.ucsd.edu [cmm.ucsd.edu]

18. Multifaceted role of heparin in oncology: from anticoagulation to anticancer mechanisms
and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

19. discovery.researcher.life [discovery.researcher.life]

20. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological
Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]

21. Chemically modified heparin inhibits the in vitro adhesion of nonsmall cell lung cancer
cells to P-selectin - PMC [pmc.ncbi.nlm.nih.gov]

22. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC
[pmc.ncbi.nlm.nih.gov]

23. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

24. Endothelial Tube Formation Assay (In Vitro Angiogenesis Assay) | ABIN2344899
[antibodies-online.com]

25. documents.thermofisher.com [documents.thermofisher.com]

To cite this document: BenchChem. [The Role of Euparin in Cellular Pathways: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158306#role-of-euparin-in-cellular-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.mdpi.com/1422-0067/21/10/3724
https://pmc.ncbi.nlm.nih.gov/articles/PMC7011532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7011532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7011532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3296185/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3296185/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7513850/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7513850/
https://pubmed.ncbi.nlm.nih.gov/18023703/
https://pubmed.ncbi.nlm.nih.gov/18023703/
https://cmm.ucsd.edu/research/labs/varki/_files/publications/a111.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11850695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11850695/
https://discovery.researcher.life/article/synthesis-and-inhibitory-activity-of-euparin-derivatives-as-potential-dual-inhibitors-against--glucosidase-and-protein-tyrosine-phosphatase-1b-ptp1b/d716ee182ae7366d97e5b674e5144ea9
https://pmc.ncbi.nlm.nih.gov/articles/PMC5959035/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5959035/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12161057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12161057/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4540586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4540586/
https://www.sigmaaldrich.com/BR/pt/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/endothelial-angiogenesis-assay
https://www.antibodies-online.com/kit/2344899/Endothelial+Tube+Formation+Assay+In+Vitro+Angiogenesis+Assay/
https://www.antibodies-online.com/kit/2344899/Endothelial+Tube+Formation+Assay+In+Vitro+Angiogenesis+Assay/
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/Endothelial_Cells_Tube_Formation.pdf
https://www.benchchem.com/product/b158306#role-of-euparin-in-cellular-pathways
https://www.benchchem.com/product/b158306#role-of-euparin-in-cellular-pathways
https://www.benchchem.com/product/b158306#role-of-euparin-in-cellular-pathways
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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